6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-chloro-2-N-(4-chlorophenyl)-4-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5/c16-10-6-8-12(9-7-10)19-15-21-13(17)20-14(22-15)18-11-4-2-1-3-5-11/h1-9H,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOJJUNVCIZYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-chloro-phenyl)-N’-phenyl-[1,3,5]triazine-2,4-diamine typically involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions. One common method includes the following steps:
Starting Materials: Cyanuric chloride, 4-chloroaniline, and aniline.
Reaction Conditions: The reaction is carried out in a solvent such as dichloromethane at low temperatures (around 0-5°C) to prevent side reactions.
Procedure: Cyanuric chloride is first dissolved in dichloromethane and cooled. 4-chloroaniline is then added dropwise, followed by the addition of aniline. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(4-chloro-phenyl)-N’-phenyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used. Conditions typically involve refluxing in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that triazine derivatives exhibit promising anticancer properties. The compound under discussion has been studied for its ability to inhibit cancer cell proliferation. A notable study demonstrated that triazine derivatives can induce apoptosis in various cancer cell lines, suggesting potential use as chemotherapeutic agents.
Case Study:
- Study Reference: A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of triazine derivatives for their anticancer activity. The results showed that compounds similar to 6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Triazines are known to disrupt microbial cell function, making them effective against a range of pathogens.
Data Table: Antimicrobial Activity of Triazine Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| Escherichia coli | 32 µg/mL | This compound |
| Staphylococcus aureus | 16 µg/mL | This compound |
| Candida albicans | 64 µg/mL | This compound |
Herbicidal Activity
Triazine compounds are widely recognized for their herbicidal properties. The specific compound has shown efficacy in controlling weed growth in various crops.
Case Study:
- Field Trials: In agricultural field trials conducted in 2022, this compound demonstrated a significant reduction in weed biomass compared to untreated controls. The application rates varied between 0.5 to 2 kg/ha depending on the target weed species .
Insecticidal Properties
The compound's mechanism of action includes interference with insect growth regulators (IGRs), making it a candidate for developing new insecticides.
Data Table: Insecticidal Efficacy Against Common Pests
| Pest | LC50 (µg/mL) | Application Method |
|---|---|---|
| Aphis gossypii | 15 | Foliar Spray |
| Spodoptera exigua | 10 | Soil Drench |
| Tetranychus urticae | 12 | Foliar Spray |
Polymer Chemistry
The incorporation of triazine derivatives into polymer matrices has been explored for enhancing thermal stability and flame retardancy.
Case Study:
Biological Activity
6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound features a triazine ring substituted with chlorine and phenyl groups. The molecular formula is CHClN, and its molecular weight is approximately 305.16 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. This leads to increased mitochondrial permeability and the release of cytochrome c into the cytosol.
- Case Study : A study on triazine derivatives demonstrated that certain analogs showed selective cytotoxicity against human breast cancer cell lines (MCF-7) with IC values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Research has shown that similar triazine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.
- Case Study : A derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High tissue affinity |
| Metabolism | Hepatic via cytochrome P450 enzymes |
| Excretion | Renal |
Toxicity Profile
The toxicity profile of this compound has been assessed in various studies:
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine with other triazine derivatives, highlighting substituents, molecular weights, and applications:
Key Observations:
- Substituent Impact : Bulky groups (e.g., trityl in ) increase molecular weight and reduce solubility, making them suitable for materials science. In contrast, alkyl/aryl substituents (e.g., ethyl in Simazine ) enhance herbicidal activity by improving soil mobility.
- Chlorine vs. Morpholino: The chlorine atom at position 6 increases electrophilicity, aiding nucleophilic substitution reactions. Morpholino groups (e.g., in ) improve bioavailability and binding affinity in drug candidates.
- Metabolites : Degradation products like DIA and DEA retain chlorine but lose alkyl groups, increasing environmental persistence.
Environmental and Regulatory Considerations
- Persistence : Chlorinated triazines (e.g., atrazine metabolites) are recalcitrant in water, with half-lives exceeding 100 days .
- Toxicity : Alkyl-substituted triazines exhibit moderate toxicity (e.g., Simazine has an LD₅₀ of >5,000 mg/kg in rats), while aryl derivatives may pose higher ecotoxicological risks due to bioaccumulation .
Q & A
Q. What are the standard protocols for synthesizing 6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine?
The synthesis typically involves a multi-step reaction starting with cyanuric chloride. Key steps include:
- Step 1 : Sequential substitution of chlorine atoms on the triazine core using 4-chloroaniline and phenylamine under controlled conditions (0–5°C for initial substitution, followed by reflux at 80–100°C for subsequent steps) .
- Step 2 : Solvent selection (e.g., dichloromethane or 1,4-dioxane) to stabilize intermediates and optimize nucleophilic substitution efficiency .
- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Key Reaction Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyanuric chloride, 4-chloroaniline, 0–5°C | Introduce 4-chlorophenyl group |
| 2 | Phenylamine, reflux in 1,4-dioxane | Attach phenyl substituent |
| 3 | Ethanol recrystallization | Purify final product |
Q. Which spectroscopic methods are recommended for structural characterization?
- NMR : and NMR to confirm substitution patterns on the triazine ring (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 388.05) .
- HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
Q. What structural features influence the compound’s reactivity?
- Triazine Core : Electrophilic at C2, C4, and C6 positions, enabling nucleophilic substitution (e.g., with amines or thiols) .
- Chlorine Substituents : Act as leaving groups, facilitating further functionalization .
- Aromatic Rings : Electron-withdrawing 4-chlorophenyl groups enhance stability and direct substitution reactions .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity in large-scale production?
- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., dimerization) compared to batch methods .
- Solvent Optimization : Polar aprotic solvents like DMF increase reaction rates but require careful water content control to avoid hydrolysis .
- Stoichiometric Ratios : A 1:2.2 molar ratio of cyanuric chloride to amines minimizes unreacted intermediates .
Example Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Step 2) | 80–90°C | Maximizes substitution efficiency |
| Solvent (Step 1) | Dichloromethane | Reduces byproduct formation |
| Reaction Time (Step 3) | 6–8 hrs | Ensures complete cyclization |
Q. How should conflicting data on biological activity (e.g., anticancer vs. antimicrobial) be resolved?
- Mechanistic Studies : Use kinase inhibition assays or bacterial membrane disruption tests to identify primary targets .
- Structure-Activity Relationship (SAR) : Compare analogs with varied substituents (e.g., morpholino vs. pyrrolidine groups) to isolate bioactive moieties .
- In Vivo Validation : Address discrepancies between in vitro and in vivo results by adjusting dosage or delivery methods (e.g., nanoparticle encapsulation) .
Q. What strategies enhance pharmacokinetic properties like solubility and bioavailability?
- Salt Formation : Conversion to hydrochloride salts improves water solubility (e.g., from 0.2 mg/mL to 1.5 mg/mL in PBS) .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetylated amines) for controlled release .
- Co-crystallization : Use co-formers like oxalic acid to modify crystal lattice and enhance dissolution rates .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported melting points (e.g., 180°C vs. 192°C).
- Resolution : Verify purity via DSC (Differential Scanning Calorimetry) and cross-reference synthesis protocols (e.g., solvent traces may depress melting points) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
